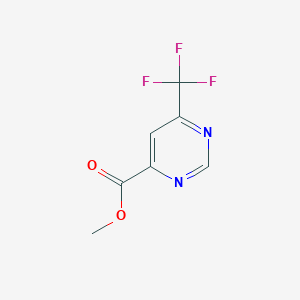

Methyl 6-(trifluoromethyl)pyrimidine-4-carboxylate

Description

Properties

IUPAC Name |

methyl 6-(trifluoromethyl)pyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O2/c1-14-6(13)4-2-5(7(8,9)10)12-3-11-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CACYLJKHDMPBPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201175478 | |

| Record name | 4-Pyrimidinecarboxylic acid, 6-(trifluoromethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201175478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353101-38-8 | |

| Record name | 4-Pyrimidinecarboxylic acid, 6-(trifluoromethyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353101-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyrimidinecarboxylic acid, 6-(trifluoromethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201175478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation Strategy

Introduction of the Trifluoromethyl Group

The trifluoromethyl group can be introduced using various reagents, such as trifluoroacetic acid derivatives or trifluoromethylating agents like CF3I.

Trifluoromethylation Methods

| Reagent | Conditions | Yield |

|---|---|---|

| CF3I, CuI | DMF, 100°C | Moderate yields |

| Trifluoroacetic anhydride | Pyridine, 0°C to room temperature | High yields |

Esterification to Form Methyl Ester

Once the pyrimidine core with the trifluoromethyl group is established, the carboxylic acid can be converted into the methyl ester through esterification reactions.

Esterification Conditions

| Reagent | Conditions | Yield |

|---|---|---|

| Methanol, HCl | Reflux | High yields (>80%) |

| Methanol, DCC | Room temperature | Good yields |

Detailed Synthesis Protocol

A detailed protocol for synthesizing methyl 6-(trifluoromethyl)pyrimidine-4-carboxylate involves several steps:

Synthesis of 6-Trifluoromethylpyrimidine-4-carboxylic Acid :

- Start with appropriate precursors such as 4-methylpyrimidine and oxidize it to form the carboxylic acid.

- Introduce the trifluoromethyl group using a suitable trifluoromethylating agent.

-

- React the carboxylic acid with methanol in the presence of an acid catalyst (e.g., HCl) or a coupling reagent (e.g., DCC) to form the methyl ester.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-(trifluoromethyl)pyrimidine-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: Common reagents include halogens and nucleophiles, leading to the formation of substituted pyrimidine derivatives.

Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyrimidine ring, often using oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Common Reagents and Conditions:

Substitution: Halogens, nucleophiles, and bases.

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 6-(trifluoromethyl)pyrimidine-4-carboxylate is primarily utilized in the synthesis of biologically active compounds. The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs, including their metabolic stability and lipophilicity.

Antitubercular Agents

Recent studies have explored the potential of pyrimidine derivatives, including this compound, as antitubercular agents. Research indicates that compounds derived from this structure exhibit significant activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. For instance, a bioactive screening identified novel hits with promising efficacy against this pathogen, indicating that further development could lead to effective treatments .

Antiviral and Antimicrobial Properties

The compound has also been investigated for its antiviral and antimicrobial properties. Its derivatives have shown potential in inhibiting viral replication and bacterial growth, making them candidates for developing new antiviral and antibacterial agents .

Agrochemical Applications

In addition to its medicinal uses, this compound is relevant in agrochemical formulations.

Herbicides and Pesticides

Trifluoromethylpyrimidines are increasingly recognized for their utility as herbicides and pesticides. The incorporation of the trifluoromethyl group into pyrimidine structures enhances herbicidal activity, allowing for the development of more effective agricultural chemicals . This compound's derivatives can be tailored to target specific pests or weeds, improving crop yield and sustainability.

Plant Growth Regulators

Research has indicated that certain pyrimidine derivatives can act as plant growth regulators, influencing plant development processes such as germination and flowering . This application is particularly valuable in precision agriculture, where targeted growth regulation can optimize crop production.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available starting materials. The following table summarizes key synthetic routes:

| Synthetic Route | Starting Materials | Yield | Conditions |

|---|---|---|---|

| Route A | Ethyl trifluoroacetate + Acetamidine | 54.6% | Reflux in ethanol |

| Route B | Methyl 2,4-dichloropyrimidine + Amines | Varies | THF at 0°C |

| Route C | Methyl pyrimidine + Trifluoroacetic acid | High | Room temperature |

These methods highlight the versatility in synthesizing this compound, allowing researchers to explore various derivatives with potentially enhanced biological activities.

Case Study: Antitubercular Activity

A study published in Nature demonstrated that derivatives of this compound exhibited significant inhibition of M. tuberculosis growth in vitro, suggesting a pathway for developing new antitubercular drugs .

Case Study: Agrochemical Efficacy

Research conducted by agricultural scientists revealed that a derivative of this compound effectively controlled weed populations in rice fields, outperforming traditional herbicides in both efficacy and safety profiles .

Mechanism of Action

The mechanism of action of Methyl 6-(trifluoromethyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with various enzymes and receptors, modulating their activity.

Pathways Involved: It affects inflammatory pathways and endoplasmic reticulum (ER) stress pathways, influencing the expression of genes and proteins involved in these processes.

Comparison with Similar Compounds

Positional Isomers: 2- vs. 6-Trifluoromethyl Substitution

- Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate (CAS: 878745-51-8) shares the same molecular formula (C₇H₅F₃N₂O₂) and weight (206.13) but has the -CF₃ group at the 2-position. This positional isomerism may influence solubility and crystallinity due to differences in dipole moments .

Ester Variations: Methyl vs. Ethyl

- Ethyl 6-methyl-2-(trifluoromethyl)pyrimidine-4-carboxylate (CAS: 945717-60-2) has an ethyl ester (vs. methyl) and a methyl group at the 6-position (vs. -CF₃). Molecular Formula: C₉H₉F₃N₂O₂ (MW: 234.17). The 6-methyl group reduces steric hindrance compared to -CF₃, possibly favoring nucleophilic substitution reactions at the 4-position .

Functional Group Modifications

- Ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate (CAS: 1260585-14-5) replaces the 6-CF₃ with an amino (-NH₂) group. Molecular Formula: C₈H₈F₃N₃O₂ (MW: 235.16). Impact: The -NH₂ group is electron-donating, increasing the electron density of the pyrimidine ring. This enhances solubility in polar solvents and provides a site for further functionalization (e.g., amide coupling) .

Data Table: Key Properties of Selected Compounds

Biological Activity

Methyl 6-(trifluoromethyl)pyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : CHFNO

- CAS Number : 1353101-38-8

The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising anticancer properties. For instance, it has shown significant inhibitory effects on various cancer cell lines, particularly in triple-negative breast cancer (TNBC). In vitro assays reported an IC of approximately 0.126 μM against MDA-MB-231 cells, indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .

The compound's mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been observed to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of epidermal growth factor receptor (EGFR) phosphorylation .

Structure-Activity Relationship (SAR)

The SAR studies conducted on pyrimidine derivatives have highlighted the significance of substituents on the pyrimidine ring. The trifluoromethyl group at position 6 is crucial for enhancing biological activity. Variations in substituents at other positions have been systematically analyzed to optimize potency and selectivity against target enzymes or receptors .

| Compound | IC (μM) | Target | Activity |

|---|---|---|---|

| This compound | 0.126 | MDA-MB-231 | Anticancer |

| Standard Control (5-FU) | 11.73 | MDA-MB-231 | Anticancer |

Case Studies

- In Vivo Studies : In a BALB/c nude mouse model, treatment with this compound significantly inhibited lung metastasis of TNBC cells, demonstrating its potential as an effective therapeutic agent in oncology .

- Comparative Analysis : A comparative study highlighted that this compound not only inhibited tumor growth but also exhibited a favorable selectivity index over non-cancerous cell lines, indicating reduced toxicity and enhanced therapeutic efficacy .

Q & A

Q. Example Workflow

Data Collection : High-resolution (<1.0 Å) data at 100 K.

Refinement : SHELXL with anisotropic displacement parameters.

Visualization : ORTEP-3 for thermal motion analysis.

Hydrogen Bonding : Graph-set analysis using Mercury .

What role does this compound play in medicinal chemistry as a building block?

Basic Research Focus

The pyrimidine core serves as a scaffold for kinase inhibitors and retinol-binding protein antagonists. The trifluoromethyl group enhances metabolic stability and binding affinity via hydrophobic interactions. Methyl ester groups are hydrolyzed in vivo to carboxylic acids for target engagement .

Case Study

In , hydrolysis of the methyl ester yields a carboxylic acid derivative (m/z 392 [M+H]⁺) with improved solubility for biological assays .

How can contradictory crystallographic data (e.g., disordered CF₃ groups) be resolved?

Advanced Research Focus

Disorder in trifluoromethyl groups arises from rotational freedom. Strategies include:

- Low-Temperature Data : Collect at 90 K to reduce thermal motion.

- Constraints : Apply SHELXL restraints (e.g., SIMU, DELU) for CF₃ geometry.

- Twinned Refinement : Use TWIN/BASF commands in SHELXL for pseudo-merohedral twins .

Example : A 0.98 Å dataset resolved CF₃ disorder with a 0.76 R-factor using SIMU restraints .

What functionalization strategies are effective at the pyrimidine 2- and 4-positions?

Q. Advanced Research Focus

- 2-Position : Suzuki-Miyaura coupling with aryl boronic acids (Pd(OAc)₂, SPhos, K₃PO₄, THF, 80°C).

- 4-Position : Ester hydrolysis (2M NaOH, THF/MeOH) yields carboxylic acids for amide coupling .

Q. Basic Research Focus

- LCMS : Confirm molecular ions (e.g., m/z 757 [M+H]⁺ in ).

- HPLC : Retention time consistency (e.g., 1.23 min, C18 column).

- NMR : ¹⁹F NMR for CF₃ symmetry (δ -62 ppm as a singlet) .

Methodological Tip : Use deuterated DMSO for solubility in polar derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.